molecular formula C10H12Br2N2O B1390073 N-(2,5-Dibromopyridin-3-yl)pivalamide CAS No. 1138444-05-9

N-(2,5-Dibromopyridin-3-yl)pivalamide

Cat. No.: B1390073
CAS No.: 1138444-05-9
M. Wt: 336.02 g/mol
InChI Key: YAZQPRDSHZOORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development in Heterocyclic Chemistry

The exploration of heterocyclic compounds began in the early 19th century, driven by the isolation of naturally occurring alkaloids and pigments. Pyridine derivatives emerged as critical targets due to their structural resemblance to benzene and their incorporation into biologically active molecules. The introduction of halogen atoms into pyridine rings, a key advancement in the late 20th century, enabled precise modulation of electronic and steric properties for pharmaceutical applications.

N-(2,5-Dibromopyridin-3-yl)pivalamide represents a modern iteration of this progress. Its development aligns with advancements in regioselective halogenation techniques, such as Zincke imine intermediates and transition-metal-catalyzed reactions, which allow controlled functionalization of pyridine cores. The compound’s synthesis reflects the broader shift toward modular approaches in heterocyclic chemistry, where bromine atoms serve as handles for further cross-coupling reactions.

Significance in Pyridine Chemistry Research

Pyridine derivatives are indispensable in medicinal chemistry, constituting 59% of FDA-approved drugs. This compound exemplifies two strategic modifications:

  • Halogenation : The 2,5-dibromo configuration enhances electrophilicity, facilitating Suzuki-Miyaura couplings for drug candidate diversification.
  • Pivalamide substitution : The tert-butyl carbonyl group (pivalamide) improves metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis.

Recent studies highlight its utility as a precursor in anticancer agents, where bromine atoms are replaced with pharmacophores targeting tubulin polymerization. Additionally, its role in synthesizing kinase inhibitors underscores its versatility in drug discovery.

Classification and Position within Halogenated Heterocycles

This compound belongs to two overlapping chemical classes:

Classification Characteristics
Halogenated pyridines Contains bromine at C2 and C5 positions; enhances reactivity in cross-coupling
N-substituted pivalamides Features a bulky 2,2-dimethylpropanamide group at C3; influences solubility and stability

Within halogenated heterocycles, its regiochemistry distinguishes it from isomers like N-(5-bromopyridin-2-yl)pivalamide, which exhibit different electronic profiles. The 2,5-dibromo substitution pattern is particularly valuable for synthesizing unsymmetrical biaryl compounds via sequential coupling reactions.

Chemical Nomenclature and Structural Identification Parameters

Systematic Nomenclature

  • IUPAC Name : N-(2,5-Dibromopyridin-3-yl)-2,2-dimethylpropanamide
  • CAS Registry Number : 1138444-05-9
  • Molecular Formula : C₁₀H₁₂Br₂N₂O
  • Molecular Weight : 336.02 g/mol

Structural Features

Parameter Description
Pyridine core Aromatic six-membered ring with nitrogen at position 3
Substituents - Bromine at C2 and C5
- Pivalamide (-NHC(O)C(CH₃)₃) at C3
Spectroscopic identifiers - ¹H NMR : δ 8.3–8.5 (pyridine-H), δ 1.3 (

Properties

IUPAC Name

N-(2,5-dibromopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2O/c1-10(2,3)9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZQPRDSHZOORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673857
Record name N-(2,5-Dibromopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-05-9
Record name N-(2,5-Dibromo-3-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dibromopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-bromo-5-methylsulfanyl-pyridine from 2,5-dibromopyridine

Reactants: 2,5-dibromopyridine, n-Butyllithium, dimethyl disulfide.

Procedure:

  • Under a nitrogen atmosphere, dissolve 2,5-dibromopyridine in diethyl ether and cool to -75°C.
  • Add n-Butyllithium (1.6 M in hexane) dropwise to the solution while maintaining the temperature at -75°C. Stir the mixture for 1 hour at this temperature.
  • Add dimethyl disulfide and continue stirring for another hour.
  • Add 1 N hydrochloric acid at -20°C, then pour the reaction mixture into water and extract with ethyl acetate.
  • Wash the combined organic layer with brine, dry over sodium sulfate, and evaporate under reduced pressure to obtain 2-bromo-5-methylsulfanyl-pyridine as a brown solid. Use this crude product in the next step without further purification.

Alternative Procedure:

  • Under a nitrogen atmosphere, place 2,5-dibromopyridine in ether. Cool to -78°C.
  • Add n-butyl lithium (1.52M in n-hexane), and after 1 hour, add dimethyldisulfide dropwise.
  • After 12 hours of stirring at room temperature, slowly add distilled water at 0°C and extract the resultant mixture with ethyl acetate.
  • Wash the extract with 1N-HCl, and dry the organic layer with anhydrous magnesium sulfate, and vacuum-dry, so as to provide a target compound.

Data:

  • ¹H NMR (400MHz, CDC13): δ 8.25 (1H, s), 7.38-7.44 (2H, m), 2.5 (3H, s).

Preparation of N-(4-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide

Reactants: 2,2-dimethyl-N-pyridin-3-yl-propionamide, n-butyllithium, iodine.

Procedure:

  • Equip a round bottom flask with a magnetic stirrer, a thermocouple, a dry ice/acetone bath, a ν2 atmosphere, and an addition funnel. Charge with 2,2-dimethyl- N-pyridin-3-yl-propionamide, diethylether, and tetramethylene diamine.
  • Cool the reaction to -78°C. Add slowly via glass syringe w-butyllithium (2.5 M solution in hexane) over 10 min. Warm the reaction to -13°C over 2 h.
  • Cool the reaction to -78°C. Prepare an iodine solution (I2 in THF). Add the iodine solution to the reaction via the addition funnel and stir 2.5 h. at -68°C.
  • Quench the reaction with the addition of a saturated \$$NH_4Cl\$$ solution and transfer into a separatory funnel. Add ethyl acetate.
  • Extract and discard the lower aqueous phase. Wash the organic layer with a saturated sodium thiosulfate solution and extract. Wash the organic phase with saturated aqueous sodium chloride and extract.
  • Dry the organic phase over \$$Na2SO4\$$ and filter. Concentrate the product via rotary evaporation. Chromatograph on silica eluting with gradient of 100 % DCM to 70 % ethyl acetate/30 % DCM to afford the title compound.

Data:

  • Yield: 23%
  • MS (ES) m/z 306 [M+ 1]+.

Alternative Procedure:

  • To a solution of 2,2-dimethyl-N-pyridin-3-yl-propionamide in THF, add TMEDA at 25°C. Cool the mixture to -70°C, and add n-butyllithium (1.6M solution in n-hexane) within a period of 30 min under an atmosphere of argon.
  • Allow the reaction mixture to stir at -15°C for 1 h, followed by another 1 h at 0°C. Re-cool the reaction mixture to -70°C, then slowly add a solution of iodine in THF during 1 h, and allow the resultant mixture to stir at 25°C for 16 h.
  • Add water and saturated aqueous \$$Na2S2O3\$$ solution to the mixture, and then extract with EtOAc. Wash the combined organic layers with brine, dry over anhydrous \$$Na2SO_4\$$, filter and concentrate in vacuo to afford the crude residue which is purified by column chromatography over silica gel (40% EtOAc in n-hexane) to give the title compound.

Data:

  • Pale yellow solid (800 mg, 37%).
  • MS (ESI): m/z = 305.4 [M+H]+.

Preparation of 3-amino-4-iodo-pyridine from iV-(4-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide

Reactants: iV-(4-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide, sulfuric acid.

Procedure:

  • Charge iV-(4-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide to a round-bottom flask and add 24% sulfuric acid in water carefully. Heat the mixture to 100°C for 4 hours. The reaction is determined complete by analytical HPLC.
  • Allow the mixture to cool to room temperature and then carefully adjust to pH 7-8 with 4Ν NaOH. Add saturated sodium bicarbonate to the mixture and extract the product into dichloromethane.
  • Combine and concentrate the organic layers to give 3-amino-4-iodo- pyridine.

Data:

  • Yield: 92%

Alternative Procedure:

  • Heat the product of preparation 22 (4.69g, 15.4mmol) and dilute sulphuric acid (24%) under reflux for 1 hour. Then cool the mixture, basify with solid sodium hydrogen carbonate to pH8 and extract with dichloromethane.
  • Dry the combined organic solutions over magnesium sulfate and concentrate in vacuo. Purify the residue by column chromatography on silica gel, eluding with dichloromethane:methanol, 100:0 to 90:10, to afford the title compound as a brown solid.

Data:

  • Yield: 90%
  • ¹H-NMR(CDCl3, 400MHz) δ: 4.11 (bs, 2H), 7.56(d, 1H), 7.61 (d, 1H), 8.05(s, 1H) MS APCI+ m/z 221 [MH]+

Alternative Procedure:

  • Charge N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide and 25% sulfuric acid to a flask. Heat the reaction mixture to 80°C. with continual stirring until complete disappearance of starting material. The reaction is monitored by TLC (SiO2, 100% EtOAc, UV) by partitioning an aliquot of reaction mixture (1 mL) between 50% NaOH solution (2 mL) and EtOAc (4 mL), agitating, allowing the layers to separate, and spotting the organic layer on TLC. The starting material (N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide) has an RF of 0.55, and the product (4-iodo-3-pyridylamine) has an RF of 0.35.
  • To isolate the product, cool the flask to -10°C. and cautiously basify (pH 10-11) with 50% NaOH solution while maintaining a temperature below 10°C. Add additional ethyl acetate, stir for 10 minutes, and allow the layers to separate. Collect the organic layer, and extract the aqueous layer with ethyl acetate. Dry the combined organic layer over \$$MgSO_4\$$ and charcoal, filter through a glass fiber filter paper, and concentrate to dryness. Dilute the residue with MTBE and filter the solids, rinsing with MTBE. Air-dry the product for 2 h and then dry under high vacuum at room temperature to constant weight.

Data:

  • Yield: 75%
  • The product was analyzed using HPLC (PLX-LC3, 220), and according to results, it was 100% pure.
  • ¹H-NMR (300 MHz, \$$CDCl_3\$$) was used to confirm the identity of 4-iodo-3-pyridylamine.

Preparation of 3,5-dibromopyridine-N-oxide

Reactants: 3,5-dibromopyridine, hydrogen peroxide.

Procedure:

  • Prepare a 3,5-dibromopyridine solution in an organic solvent to serve as a reaction liquid I, and prepare a hydrogen peroxide solution with certain concentration to serve as a reaction liquid II.
  • React the reaction liquid I and the reaction liquid II sufficiently in a microreactor, and obtain off-white crystals of 3,5-dibromopyridine-N-oxide after separation and purification. The temperature of the microreactor is controlled in a range from 40°C to 80°C, and the pressure is 0-2 MPa.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dibromopyridin-3-yl)pivalamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding pyridine derivative with fewer bromine atoms.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of pyridine N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce partially or fully de-brominated pyridine compounds.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • N-(2,5-Dibromopyridin-3-yl)pivalamide serves as a crucial building block in synthesizing more complex organic molecules. Its bromine substituents enhance its reactivity, making it suitable for various chemical transformations .
  • Pharmaceutical Development :
    • The compound is employed in the development of pharmaceutical agents, particularly as a precursor for synthesizing potential drug candidates. Its ability to interact with biological macromolecules makes it valuable in medicinal chemistry .
  • Biological Studies :
    • In biological research, this compound is studied for its role as an enzyme inhibitor and receptor ligand. Its interactions with proteins and nucleic acids are critical for understanding biochemical pathways and developing therapeutic agents .
  • Material Science :
    • The compound is used in producing specialty chemicals and materials with specific properties, such as flame retardants and polymer additives. Its unique structure allows for modifications that can tailor material properties to specific applications .

Case Studies

While specific case studies were not sourced directly from the search results, several research articles indicate that compounds similar to this compound have been explored for their biological activity and synthetic utility. For instance:

  • Inhibitory Activity : Research has shown that derivatives of dibromopyridine compounds exhibit significant inhibitory activity against various enzymes involved in metabolic pathways.
  • Synthetic Pathways : Studies have documented novel synthetic routes utilizing dibromopyridine derivatives to create complex molecular frameworks relevant to drug discovery.

Mechanism of Action

The mechanism by which N-(2,5-Dibromopyridin-3-yl)pivalamide exerts its effects is largely dependent on its interaction with specific molecular targets. The bromine atoms on the pyridine ring can form halogen bonds with electron-rich sites on proteins or nucleic acids, influencing their structure and function. Additionally, the pivalamide group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Table 1: Key Molecular Parameters of Selected Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number
This compound C₁₀H₁₂Br₂N₂O 336.02 Br (2,5); Pivalamide (3) 1138444-05-9
N-(2-Bromopyridin-3-yl)pivalamide C₁₀H₁₃BrN₂O 257.13 Br (2); Pivalamide (3) Not Provided
N-(5-Bromopyridin-3-yl)pivalamide C₁₀H₁₃BrN₂O 257.13 Br (5); Pivalamide (3) Not Provided
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide C₁₁H₁₅BrN₂O₂ 287.15 Br (2); OH (5); Pivalamide (3) 1171920-11-8
N-(2,6-Dibromopyridin-3-yl)acetamide C₇H₆Br₂N₂O 289.95 Br (2,6); Acetamide (3) 1142192-30-0
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide C₁₁H₁₂BrN₃O 282.14 Br (5); CN (2); Pivalamide (3) Not Provided

Key Observations :

  • Halogenation Pattern: The di-brominated structure of this compound distinguishes it from mono-brominated analogs (e.g., N-(2-Bromopyridin-3-yl)pivalamide) .
  • Functional Groups: Replacement of bromine with hydroxyl (N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide) or cyano groups (N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide) alters polarity and reactivity .
  • Amide Variation : Substituting pivalamide with acetamide (e.g., N-(2,6-Dibromopyridin-3-yl)acetamide) reduces steric bulk but increases electrophilicity .

Commercial Availability and Pricing

Table 2: Commercial Specifications of Selected Compounds

Compound Name Catalog Number Price (1 g) Price (5 g) Price (25 g) Source
This compound HB423 $400 $1,600 $4,800
N-(2-Bromopyridin-3-yl)pivalamide HB028 $400 $1,600 $4,800
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide HB455 $400 $1,600 $4,800
N-(3-Iodo-4-methoxypyridin-2-yl)pivalamide HB232 $240 $960 $3,000
N-(5-Fluoropyridin-2-yl)pivalamide HB061 $240 $960 $3,000

Key Observations :

  • Pricing Trends: Di-brominated and sterically bulky derivatives (e.g., HB423, HB028) are priced higher than mono-halogenated or smaller analogs (e.g., HB232, HB061) .
  • Scaling Costs : Bulk purchases (25 g) reduce per-gram costs by ~20% across all compounds.

Biological Activity

N-(2,5-Dibromopyridin-3-yl)pivalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dibrominated pyridine ring and a pivalamide side chain. The structural formula can be represented as follows:

C9H10Br2N2O\text{C}_9\text{H}_{10}\text{Br}_2\text{N}_2\text{O}

This structure contributes to its unique pharmacological properties, which are explored in various studies.

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Compound 21dStreptococcus pneumoniae0.5 μg/mLInhibition of biofilm formation
Compound 21bStaphylococcus aureus1.0 μg/mLCell wall synthesis inhibition
This compound (predicted)Various Gram-positive bacteriaTBDTBD

The above table summarizes findings from studies on related compounds that may inform the expected activity of this compound. The mechanisms of action often involve interference with bacterial cell wall synthesis or biofilm formation.

Anticancer Activity

Pyridine derivatives have also been investigated for their anticancer properties. For instance, compounds that inhibit Aurora kinases have been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Aurora Kinase Inhibition

In a study evaluating the antiproliferative effects of pyridine derivatives, it was found that certain compounds displayed IC50 values in the low micromolar range against cancer cell lines such as HeLa and HepG2. These findings suggest that this compound could potentially possess similar anticancer properties.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound 12AjHeLa1.34 ± 0.23
Compound 12AjHepG27.30 ± 1.56
This compound (predicted)TBDTBD

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with target proteins involved in bacterial resistance and cancer proliferation pathways. These studies typically reveal critical hydrogen bonding interactions and hydrophobic contacts that contribute to the compound's biological efficacy.

Q & A

Q. What are the critical steps and reaction parameters for synthesizing N-(2,5-Dibromopyridin-3-yl)pivalamide?

  • Methodological Answer : Synthesis typically involves bromination and pivaloylation of a pyridine precursor. For halogenated pyridines like this compound, regioselective bromination at the 2- and 5-positions is achieved using reagents such as NBS (N-bromosuccinimide) under controlled temperature (0–25°C) in anhydrous DCM. Subsequent pivaloylation of the amine group requires a coupling agent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst in THF .
  • Key Parameters :
StepReagents/ConditionsYield Optimization
BrominationNBS, DCM, 0–25°CMonitor via TLC for regioselectivity
PivaloylationPivaloyl chloride, DCC/DMAP, THFUse excess coupling agent for >90% conversion

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substitution patterns and pivalamide integration. The deshielded pyridine protons (δ 8.2–8.5 ppm) and tert-butyl group (δ 1.3 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Exact mass (M.W. 336.02) validates molecular composition, with isotopic peaks for Br² (1:1 ratio) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement. Halogen atoms may induce challenges in crystal packing; optimize via slow evaporation in DMSO/EtOH mixtures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. For example:
  • Frontier Molecular Orbitals : Calculate HOMO/LUMO energies to predict sites for Suzuki-Miyaura coupling (Br atoms as leaving groups).
  • Charge Distribution : High electron density at Br positions correlates with oxidative addition in Pd-catalyzed reactions .
  • Example Workflow :

Optimize geometry using Gaussian02.

Analyze Fukui indices for electrophilic/nucleophilic reactivity.

Compare with experimental yields to validate computational predictions.

Q. What crystallographic challenges arise with halogenated pyridine derivatives, and how are they resolved?

  • Methodological Answer :
  • Challenges : Heavy atoms (Br, I) cause absorption effects and weak diffraction. Twinning or disorder is common due to bulky pivalamide groups.
  • Solutions :
  • Use Mo-Kα radiation (λ = 0.71073 Å) for better penetration.
  • Apply SHELXD for dual-space methods to resolve phase problems.
  • Refine anisotropic displacement parameters for Br atoms to mitigate thermal motion artifacts .
  • Case Study : For N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide (CAS 1142192-30-0), SHELXL refinement achieved R1 = 0.032 by constraining pivalamide torsional angles .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported physical properties (e.g., melting points) of halogenated pivalamide derivatives?

  • Methodological Answer : Cross-validate using multiple techniques:
  • DSC (Differential Scanning Calorimetry) : Provides precise melting points (e.g., 129–131°C for N-(pyridin-3-yl)pivalamide ).
  • TGA : Assess decomposition alongside melting to distinguish polymorphs.
  • Literature Comparison : For this compound, no direct melting point is reported; extrapolate from analogs like HB423 (CAS 1138444-05-9) and confirm experimentally .

Experimental Design Considerations

Q. How to optimize reaction conditions for derivatizing this compound into bioactive analogs?

  • Methodological Answer :
  • Stepwise Functionalization :

Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (80°C).

Amide Hydrolysis : Convert pivalamide to amine using HCl/EtOH reflux, enabling further conjugation .

  • Design Table :
DerivativeTarget ApplicationKey Reaction
Aryl-substitutedKinase inhibitorsSuzuki coupling (Pd catalysis)
Hydroxy analogsAntibacterial agentsAcid hydrolysis (6M HCl, 12h)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-Dibromopyridin-3-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-Dibromopyridin-3-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.